Ammonium 6-bromoquinazoline-4-carboxylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;6-bromoquinazoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2.H3N/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7;/h1-4H,(H,13,14);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZDCVNKSLYUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621817 | |
| Record name | Ammonium 6-bromoquinazoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474710-80-0 | |
| Record name | Ammonium 6-bromoquinazoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of Ammonium 6 Bromoquinazoline 4 Carboxylate
Reactivity of the Carboxylate Moiety
The carboxylate group is a versatile functional group that can undergo a variety of transformations, making it a key site for the derivatization of Ammonium (B1175870) 6-bromoquinazoline-4-carboxylate.
Esterification Reactions
Esterification of the carboxylate moiety is a common strategy to modify the compound's physicochemical properties.
A metal-free approach to esterification involves the reaction of carboxylic acids with quaternary ammonium salts. ccspublishing.org.cnglobethesis.com This method offers an alternative to traditional acid-catalyzed esterification. masterorganicchemistry.commasterorganicchemistry.comyoutube.com In this process, the ammonium salt of the carboxylic acid can react with an alkyl halide, where the quaternary ammonium salt acts as a phase-transfer catalyst, facilitating the reaction between the carboxylate anion and the alkyl halide. While specific studies on the metal-free esterification of Ammonium 6-bromoquinazoline-4-carboxylate with quaternary ammonium salts are not extensively documented, the general principles of this reaction are applicable. ccspublishing.org.cnglobethesis.com The reaction would likely proceed by the reaction of the 6-bromoquinazoline-4-carboxylate anion with an appropriate alkylating agent in the presence of a quaternary ammonium salt.
Table 1: Potential Reactants for Metal-Free Esterification
| Reactant Type | Example |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide |
| Alkylating Agent | Methyl iodide, Ethyl bromide |
The formation of activated esters is a crucial step in facilitating reactions such as amide bond formation. lookchem.comresearchgate.net This process involves converting the carboxylic acid into a more reactive species. lookchem.comresearchgate.net Common methods for creating activated esters include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS) or other activating agents. organic-chemistry.orgrsc.org These activated esters are then more susceptible to nucleophilic attack by amines or alcohols. For 6-bromoquinazoline-4-carboxylic acid, this would involve reacting the carboxylic acid with an activating agent to form an intermediate that can be readily converted to a variety of ester or amide derivatives. dergipark.org.tr
Amide Bond Formation
The carboxylate group of this compound can be converted into an amide through a variety of synthetic methods. nih.govdur.ac.ukyoutube.comyoutube.comkhanacademy.org A common approach is the activation of the carboxylic acid, as mentioned previously, followed by the addition of a primary or secondary amine. nih.govdur.ac.ukyoutube.comyoutube.comkhanacademy.org Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using dehydrating agents. youtube.com The resulting amide derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules.
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Example |
| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) |
| Activating Agents | N-hydroxysuccinimide (NHS) |
| Amines | Ammonia, Primary amines (e.g., methylamine), Secondary amines (e.g., dimethylamine) |
Salt Formation and Equilibria
As an ammonium salt of a carboxylic acid, the title compound exists in equilibrium with its corresponding free carboxylic acid and ammonia. The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the equilibrium will favor the protonated carboxylic acid, 6-bromoquinazoline-4-carboxylic acid. Conversely, in basic conditions, the carboxylate anion will be the predominant species. This ability to exist in different protonation states can influence the compound's solubility and biological activity. The formation of various metal or organic amine salts is also a possibility, which can be used to modify the physical properties of the compound.
Reactivity of the Bromo-Substituent at Position 6
The bromine atom at the 6-position of the quinazoline (B50416) ring is another key site for chemical modification. researchgate.netscispace.comnih.gov Halogen atoms on aromatic rings can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at this position, including alkyl, aryl, and alkynyl groups. Such modifications can significantly impact the biological activity of the resulting derivatives. nih.gov The presence of substituents at the 6-position of the quinazoline ring has been shown to be important for various biological activities. nih.govfrontiersin.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the 6-position of the quinazoline ring is well-suited for such transformations.
The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the derivatization of bromoquinazolines. While specific studies on this compound are not extensively documented, research on analogous 6-bromoquinazoline (B49647) derivatives demonstrates the feasibility of this reaction. For instance, the Suzuki-Miyaura coupling of 6-bromoquinazolin-4-thiones with various arylboronic acids has been successfully achieved, suggesting that the carboxylate counterpart would behave similarly. Key to the success of these reactions is the appropriate choice of palladium catalyst, ligand, and base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60 |
| 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine | 2-phenyl-5-(4-(pinacolborato)phenyl)-1,3,4-thiadiazole | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 84 |
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The 6-bromo position of the quinazoline ring is an excellent handle for introducing a variety of amine nucleophiles. Studies on 6-bromo-2-chloroquinoline (B23617) have demonstrated selective Buchwald-Hartwig amination at the aryl bromide position in the presence of a more reactive heteroaryl chloride, highlighting the tunability of this reaction. nih.gov Furthermore, the successful amination of 6-bromoquinazolin-4-thiones with aromatic amines underscores the applicability of this methodology to the quinazoline scaffold. organic-chemistry.org The choice of a suitable palladium precatalyst, a sterically hindered phosphine (B1218219) ligand, and an appropriate base is crucial for achieving high yields and broad substrate scope. researchgate.net
Nucleophilic Aromatic Substitution Reactions
While the bromine atom at the 6-position is generally less reactive towards nucleophilic aromatic substitution (SNAr) than halides at the 2- or 4-positions of the quinazoline ring, such reactions can be induced under certain conditions, particularly with strong nucleophiles or when the ring is further activated by electron-withdrawing groups. However, the primary focus of SNAr on the quinazoline scaffold is typically at the 2- and 4-positions, which are significantly more electrophilic due to the influence of the adjacent nitrogen atoms. nih.gov
In the context of a related compound, 2,4-dichloroquinazoline, nucleophilic attack occurs preferentially at the 4-position. nih.gov This high reactivity at C4 is attributed to the α-nitrogen effect and is a common feature in quinazoline chemistry. For this compound, while the carboxylate group is present at the 4-position, nucleophilic attack at other positions of the quinazoline ring could be envisioned under specific conditions, although this is less common than cross-coupling reactions at the 6-bromo position.
Other Transformations of Aryl Halides
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the 6-bromo substituent can participate in a variety of other palladium-catalyzed transformations.
The Sonogashira coupling , which pairs an aryl halide with a terminal alkyne, is a powerful method for the synthesis of arylalkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The resulting alkynyl-substituted quinazolines are valuable intermediates for further synthetic manipulations.
The Heck reaction , involving the coupling of an aryl halide with an alkene, provides a route to alkenyl-substituted quinazolines. wikipedia.org This reaction is instrumental in forming new carbon-carbon double bonds and introducing styrenyl or other vinylic moieties at the 6-position of the quinazoline core.
Table 2: Examples of Sonogashira and Heck Reactions on Halogenated Heterocycles
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
|---|---|---|---|---|---|---|
| Sonogashira | 6-bromo-2,4-dichloroquinazoline | tert-butyl acetylene | PdCl₂(PPh₃)₂-CuI | Et₃N | THF | RT |
Reactivity of the Quinazoline Ring System
The quinazoline ring itself is a reactive entity, susceptible to attack by both electrophiles and nucleophiles, and can undergo ring transformation reactions under specific conditions.
Electrophilic Aromatic Substitution
The benzene (B151609) portion of the quinazoline ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent electronic properties of the heterocyclic system. For quinazolin-4(3H)-ones, nitration has been shown to occur at the 6-position. wikipedia.org This suggests that for this compound, further electrophilic substitution would likely occur at the 8-position, directed by the existing bromo and carboxylate groups and the deactivating effect of the pyrimidine (B1678525) ring. However, the electron-withdrawing nature of the pyrimidine ring generally makes electrophilic aromatic substitution on the benzene portion of the quinazoline scaffold less facile than on benzene itself, often requiring forcing conditions.
Nucleophilic Attack at the Ring System
The pyrimidine part of the quinazoline ring is electron-deficient and therefore susceptible to nucleophilic attack. The most electrophilic centers are typically the C4 and C2 positions, due to their proximity to the nitrogen atoms. nih.gov In the case of this compound, the 4-position is already substituted with a carboxylate group. However, nucleophilic attack at the C2 position is a possibility, potentially leading to substitution or ring-opening, depending on the nature of the nucleophile and the reaction conditions. Studies on 5,7-dinitroquinazoline-4-one have shown that nucleophilic attack by methylamine (B109427) can lead to the displacement of a nitro group, demonstrating the susceptibility of the quinazoline ring to nucleophilic substitution. nih.gov
Ring Opening and Ring Closure Reactions
The quinazoline ring can be susceptible to ring-opening reactions under certain conditions, such as treatment with strong acids or bases, or specific nucleophiles. For example, acid-promoted ring-opening of a quinazoline derivative has been reported. organic-chemistry.org The opened-chain intermediates can sometimes be recyclized to form different heterocyclic systems.
Furthermore, functional groups on the quinazoline ring can participate in intramolecular cyclization reactions to form fused polycyclic systems. For instance, a hydrazide derivative at the 4-position of a quinazolinone has been shown to undergo intramolecular cyclization to form an imidazo[2,1-b]quinazoline-2,5-dione. researchgate.net While starting from this compound, derivatization of the carboxylate group into a suitable functional handle could pave the way for subsequent intramolecular ring closure reactions, leading to novel tricyclic and tetracyclic quinazoline-based structures.
Derivatization Strategies for Analytical and Synthetic Applications
The strategic chemical modification of this compound is crucial for both its analytical detection and the synthesis of new chemical entities. Derivatization focuses on altering the carboxylate functional group to enhance detectability in analytical assays or to create intermediates for further synthetic transformations.
The carboxylic acid group of 6-bromoquinazoline-4-carboxylic acid (the anionic component of the named ammonium salt) is a prime target for derivatization. Such modifications are essential for improving analytical performance, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. nih.govresearchgate.net Chemical derivatization can enhance ionization efficiency, improve chromatographic separation, and increase detection sensitivity. nih.govresearchgate.net
A variety of reagents can be employed to derivatize the carboxylic acid moiety of 6-bromoquinazoline-4-carboxylate, thereby introducing tags that facilitate highly sensitive detection. These reagents are broadly categorized based on the type of tag they introduce: a mass tag for mass spectrometry or a fluorescent tag for fluorescence-based detection.
Brominated Reagents for Mass Spectrometry:
One effective strategy for enhancing detection in mass spectrometry is the introduction of a bromine-containing moiety. nih.govacs.org 4-bromo-N-methylbenzylamine (BNMA) is a notable derivatizing agent for carboxylic acids. nih.govnih.gov The reaction typically proceeds via carbodiimide-mediated coupling, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid for amide bond formation with BNMA. nih.govresearchgate.net The key advantage of using BNMA is the introduction of a bromine atom, which has a characteristic isotopic pattern (79Br and 81Br in nearly a 1:1 ratio). This isotopic signature provides a readily identifiable marker in mass spectra, aiding in the confident identification of derivatized analytes. nih.govnih.gov
Interactive Data Table: Comparison of Derivatization Reagents for Enhanced Detection
| Reagent Class | Specific Reagent Example | Tag Introduced | Principle of Enhanced Detection | Typical Application |
| Brominated Amine | 4-bromo-N-methylbenzylamine (BNMA) | Bromo-benzyl group | Characteristic bromine isotope pattern in MS | LC-MS/MS |
| Fluorescent Alkyl Halide | 5-(Bromomethyl)fluorescein | Fluorescein (B123965) | High fluorescence quantum yield | HPLC with Fluorescence Detection |
| Coumarin-based Reagent | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Coumarin derivative | Fluorescence | HPLC with Fluorescence Detection |
| Naphthalimide Sulfonate Ester | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (B1224126) | Naphthalimide | Fluorescence | HPLC with Fluorescence Detection |
Fluorescent Tags for HPLC:
For high-performance liquid chromatography (HPLC) applications, derivatization with fluorescent tags is a common approach to achieve low detection limits. nih.govthermofisher.com These reagents react with the carboxylic acid to form highly fluorescent ester or amide derivatives.
Several classes of fluorescent reagents are suitable for this purpose:
Coumarin Analogues: Reagents like N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) are highly fluorescent and react with carboxylic acids to yield derivatives that can be detected at very low concentrations. nih.govresearchgate.net
Fluorescein Derivatives: 5-(Bromomethyl)fluorescein is another potent fluorescent labeling agent. It reacts with carboxylic acids, attaching the highly fluorescent fluorescein moiety, which allows for detection in the picogram range. thermofisher.com
Naphthalimide-based Reagents: 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate reacts with carboxylic acid anions to produce fluorescent adducts, enabling detection down to the femtomole level. thermofisher.com
The choice of derivatization reagent depends on the analytical instrumentation available and the required sensitivity. For LC-MS analysis, BNMA offers the advantage of a distinctive isotopic pattern, while for HPLC with fluorescence detection, reagents like Br-MAMC or fluorescein derivatives provide excellent sensitivity. nih.govthermofisher.comresearchgate.net
Derivatization of the carboxylic acid group is a powerful tool in metabolomics, particularly for the identification and quantification of metabolites in complex biological matrices. nih.govresearchgate.net In the context of drug development, understanding the metabolic fate of a compound like 6-bromoquinazoline-4-carboxylate is essential. Derivatization can help overcome challenges such as poor ionization efficiency and low retention in reversed-phase liquid chromatography that are often associated with small polar molecules like carboxylic acids. nih.govnih.gov
Metabolite Identification:
When a drug is metabolized, its structure is modified, often through processes like hydroxylation, demethylation, or conjugation. If the carboxylic acid moiety remains intact in the metabolites of 6-bromoquinazoline-4-carboxylate, derivatization can be applied to the biological sample (e.g., plasma, urine, or tissue homogenates) to tag all related metabolites simultaneously.
Using a reagent like BNMA, the parent compound and its carboxylic acid-containing metabolites will all incorporate the bromine-containing tag. nih.govacs.org This allows for a targeted search for the characteristic bromine isotope pattern in the mass spectrometry data, helping to distinguish potential metabolites from the vast number of endogenous compounds in the biological matrix. nih.govresearchgate.net
Metabolite Quantification:
For quantitative analysis, derivatization can significantly improve the sensitivity and accuracy of the measurement. nih.govacs.org By introducing a functional group that is easily ionizable in positive mode electrospray ionization (ESI), derivatization can lead to a substantial increase in signal intensity in LC-MS/MS analysis. nih.govresearchgate.net This is particularly beneficial for quantifying low-level metabolites.
Isotope-labeled derivatization reagents can also be used for accurate quantification. By using a mixture of light (unlabeled) and heavy (isotope-labeled) derivatization reagents, an internal standard is created for each analyte, which can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. nih.gov
Interactive Data Table: Research Findings on Derivatization for Metabolite Analysis
| Research Focus | Derivatization Strategy | Analytical Technique | Key Findings |
| Enhanced detection of biological organic acids | EDC-mediated coupling with 4-bromo-N-methylbenzylamine (4-BNMA) | LC-MS/MS | The bromine isotope pattern allows for clear identification of derivatized species. Limits of detection were in the low nM range. nih.govnih.gov |
| Profiling of carboxylic acids in complex mixtures | Halogen-labeling with 4-BNMA | LC-ESI-Orbitrap HRMS | Fragmentation of derivatives produces a unique product ion pair, enabling selective identification of carboxylic acids in a complex matrix. researchgate.net |
| Metabolomic investigation of biological samples | Derivatization with 2-hydrazinoquinoline (B107646) (HQ) for carboxylic acids, aldehydes, and ketones | LC-MS | HQ serves as an effective derivatization agent for simultaneous analysis of multiple classes of metabolites in biological samples like urine and serum. nih.govnih.govresearchgate.net |
| Quantitative metabolite profiling of drugs | Pre-column derivatization to introduce a bromine tag | HPLC-ICPMS | Quantitative formation of derivatives allowed for accurate determination of a drug and its metabolites in human plasma. acs.org |
Computational and Theoretical Studies on Ammonium 6 Bromoquinazoline 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently applied to quinazoline (B50416) derivatives to analyze their structural and electronic characteristics. nih.gov For instance, the B3LYP hybrid density functional method, often paired with a split-valence basis set like 6-31+G(d,p), is commonly used for these calculations as it accurately describes the electronic structure of such molecules. nih.gov
Geometry Optimization and Electronic Structure
Geometry optimization is a critical first step in computational analysis, where the molecule's most stable three-dimensional conformation (the structure with the lowest potential energy) is determined. For 6-bromoquinazoline (B49647) derivatives, this process provides the foundation for all subsequent calculations.
Once the geometry is optimized, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov In studies of related 6-bromo-quinazolinone derivatives, the HOMO orbitals are often located on the bromobenzene and quinazolinone rings, while the LUMO is distributed across the entire molecule. nih.gov Other thermodynamic parameters derived from these calculations, such as total energy (E), enthalpy (H), and Gibbs free energy (G), can be used to compare the relative stability of different compounds or conformations. nih.gov
Table 1: Calculated Electronic Properties for a Representative 6-Bromoquinazoline Derivative (Note: Data is illustrative based on studies of related derivatives)
| Parameter | Value | Significance |
|---|---|---|
| Total Energy (E) | Varies | Indicates thermodynamic stability |
| Gibbs Free Energy (G) | Varies | Indicates spontaneity of reactions |
| HOMO Energy | Varies | Relates to electron-donating ability |
| LUMO Energy | Varies | Relates to electron-accepting ability |
| Energy Gap (LUMO-HOMO) | Varies | Indicates chemical reactivity and stability |
| Hardness | Varies | Measures resistance to change in electron distribution |
| Softness | Varies | Reciprocal of hardness, indicates polarizability |
Vibrational Frequencies (IR Spectroscopy)
DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an experimental Infrared (IR) spectrum. nih.gov By comparing the theoretically calculated spectrum with the experimental one, researchers can confirm the molecular structure and the successful synthesis of the compound. The calculated IR peaks for key functional groups in quinazoline derivatives, such as C=C, C=N, C=O, and C-H, generally show excellent agreement with experimental results. nih.gov
Table 2: Comparison of Key Theoretical and Experimental IR Frequencies for Quinazoline-type Structures (Note: Frequencies are typical ranges for the specified bonds)
| Functional Group | Bond Type | Theoretical/Experimental Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Alkyl C-H | C-H Stretch | 3000-2850 |
| Carbonyl (Carboxylate) | C=O Stretch | 1730-1700 |
| Aromatic Ring | C=C Stretch | 1600-1475 |
| Imine or Aromatic C=N | C=N Stretch | 1690-1640 |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is crucial for understanding potential biological activity. nih.gov
Ligand-Protein Interactions and Binding Affinity
In molecular docking studies involving quinazoline derivatives, the compound is treated as a ligand and is docked into the active site of a target protein, such as Epidermal Growth Factor Receptor (EGFR). nih.gov Software like AutoDock Vina is commonly used for this purpose. nih.gov The simulation calculates the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction; a more negative value suggests a stronger binding. For example, binding energies for 6-bromoquinazoline derivatives against EGFR have been calculated in the range of -5.3 to -6.7 kcal/mol. nih.gov
These simulations also reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for the ligand's affinity and selectivity and include:
Hydrogen Bonds: Formed between the ligand and key amino acid residues in the protein's active site (e.g., with Cys773 and Met769 in EGFR). nih.gov
Hydrophobic Interactions: Including π-sigma, alkyl, and π-alkyl interactions with residues like Leu820, Val702, and Ala719. nih.gov
π-π Stacking: Occurs between the aromatic rings of the ligand and aromatic residues of the protein. frontiersin.org
Table 3: Example Molecular Docking Results for a 6-Bromoquinazoline Derivative with a Target Protein (Note: Data is illustrative based on studies of related derivatives)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| EGFR (1M17) | -6.7 | Cys773, Met769, Leu820, Val702 | Hydrogen Bonds, π-sigma, Alkyl |
Molecular Dynamics (MD) Simulations
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic behavior and stability of the ligand-protein complex over time under simulated physiological conditions. frontiersin.org Using software such as Desmond, these simulations can run for periods like 100 nanoseconds to assess how the interactions evolve. frontiersin.org
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
RMSD: This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insight into the structural stability of the protein and the ligand's binding pose throughout the simulation. A stable RMSD value suggests that the complex has reached equilibrium.
Conformational Analysis and Stability
Conformational analysis is crucial for determining the three-dimensional arrangement of atoms in a molecule, which in turn governs its physical, chemical, and biological properties. For quinazoline derivatives, computational methods such as Density Functional Theory (DFT) are employed to predict the most stable conformations and to understand the molecule's reactivity.
DFT calculations, often using basis sets like B3LYP/6–31 + G(d, p), are utilized to accurately describe the electronic structure and thermodynamic stability of these molecules. For instance, in a study on related 6-bromo-quinazolin-4(3H)-one derivatives, DFT analysis was performed to gather information about the molecule's reactivity in various reactions. The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic properties and stability. For one such derivative, the HOMO was located on the bromobenzene and quinazolinone rings, as well as a sulfur atom, while the LUMO was distributed across the entire molecule. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.
Computational methods can be used to predict and analyze various molecular properties that influence a compound's potential biological activity. These properties include:
Molecular Shape: Determines interactions with other molecules, particularly with protein binding sites.
Conformational Flexibility: The ability of a molecule to adopt different shapes can affect its pharmacological properties.
Charge Distribution: The arrangement of charges within the molecule influences its interactions with other charged species like proteins.
Mechanistic Pathway Elucidation
Understanding the reaction mechanisms for the synthesis of Ammonium (B1175870) 6-bromoquinazoline-4-carboxylate is essential for optimizing reaction conditions and improving yields.
Proposed Reaction Mechanisms for Synthesis
The synthesis of the 6-bromoquinazoline core typically involves multi-step chemical reactions, often starting from substituted anthranilic acids. A common precursor for the target compound is 5-bromoanthranilic acid.
One plausible synthetic route begins with the reaction of 5-bromoanthranilic acid with an appropriate reagent to form a key intermediate, which then undergoes cyclization to form the quinazoline ring system. For example, in the synthesis of related 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, 5-bromoanthranilic acid is reacted with phenyl isothiocyanate in ethanol.
Transition metal catalysis is frequently employed in modern synthetic strategies for quinazoline derivatives. These methods offer high efficiency and broad substrate scope. Various metals, including copper, iron, and cobalt, have been used to catalyze the formation of the quinazoline scaffold through different mechanistic pathways.
Examples of Mechanistic Pathways:
Copper-Catalyzed Tandem Reactions: One approach involves the reaction of 2-bromobenzyl bromides with aldehydes and ammonium hydroxide. The proposed mechanism proceeds through a Cu(II)-catalyzed amination, followed by condensation, intramolecular nucleophilic cyclization, and finally aromatization to yield the quinazoline derivative.
Iron-Catalyzed Dehydrogenative Coupling: In another strategy, (2-aminophenyl)methanols react with benzamides in the presence of an iron catalyst. The mechanism involves the dehydrogenation of the alcohol to an aldehyde, which then condenses with the amide to form the quinazoline product.
Domino Reactions: Some syntheses utilize a domino reaction sequence. For instance, a copper(I)-catalyzed reaction of alkyl halides and anthranilamides proceeds via a proposed four-step domino mechanism to afford 2-substituted quinazolin-4(3H)-ones.
These mechanisms often involve key steps such as C-H activation, amination, condensation, cyclization, and oxidation/aromatization. The specific pathway depends on the starting materials, catalyst, and reaction conditions employed.
Radical Processes in Reactions
Radical processes offer alternative and powerful pathways for the synthesis and functionalization of quinazoline derivatives. These reactions often proceed under mild conditions and can provide access to structures that are difficult to obtain through traditional ionic pathways.
A notable example is the copper-catalyzed radical methylation/sp³ C-H amination/oxidation cascade reaction. In this process, dicumyl peroxide acts as both an oxidant and a methyl source, enabling the formation of quinazolinones through a radical mechanism.
Radical oxidative cross-coupling reactions have also been explored for the functionalization of the quinazoline ring. For example, the reaction of quinazoline 3-oxides with ethers like 1,4-dioxane can be mediated by tert-butyl peroxybenzoate (TBPB). The proposed mechanism involves the thermal decomposition of TBPB to generate tert-butoxyl and benzoate radicals. The highly reactive tert-butoxyl radical abstracts a hydrogen atom from the ether, creating a dioxane radical. This radical then adds to the quinazoline 3-oxide, forming a new radical intermediate which is subsequently oxidized to the final product.
These radical-based methods highlight the versatility of modern synthetic chemistry in constructing and modifying the quinazoline scaffold.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing more potent and selective drug candidates. Computational methods are invaluable in SAR, providing a molecular-level understanding of how structural modifications influence biological activity.
Impact of Substituents on Electronic Properties and Reactivity
The electronic properties of the quinazoline ring are highly sensitive to the nature and position of its substituents. These substituents can modulate the molecule's reactivity, stability, and its ability to interact with biological targets.
The bromine atom at the 6-position of the quinazoline core is an electron-withdrawing group, which significantly influences the electronic distribution of the aromatic system. It has been found that the presence of halogens like bromine on the quinazoline ring can lead to an increase in antitumor activity. Computational studies, such as molecular docking, are used to investigate the binding modes and interactions of these derivatives with biological targets like the Epidermal Growth Factor Receptor (EGFR).
DFT calculations are used to quantify the impact of substituents on electronic properties. The energies of the HOMO and LUMO orbitals and the resulting energy gap (ΔE) are key descriptors. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of a cyano (CN) group at the 4-position of the quinazoline core, for example, leads to a significant decrease in the band gap, primarily due to the lowering of the LUMO energy, reinforcing the electron-withdrawing properties of the core.
Advanced Research Applications and Future Directions for Ammonium 6 Bromoquinazoline 4 Carboxylate
Design and Synthesis of Novel Quinazoline (B50416) Scaffolds
The 6-bromoquinazoline (B49647) framework is a foundational element for generating new chemical entities with diverse biological functions. Researchers leverage this scaffold to construct extensive libraries of compounds for high-throughput screening and to rationally design derivatives with precisely engineered properties.
The synthesis of quinazoline libraries allows for the broad exploration of chemical space to identify novel bioactive agents. Synthetic chemists have developed various strategies to produce a wide array of quinazoline derivatives by introducing different functional groups to the core structure. nih.gov These libraries are instrumental in screening for a multitude of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.com
One effective approach is the use of convergent synthesis strategies, such as the Vilsmeier-Haack-based carbo-annulation, which allows for the rapid assembly of complex quinazoline chemotypes from simpler precursors. rsc.org This method is valued for its efficiency and straightforward execution, facilitating the generation of diverse molecular structures. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions are frequently employed to modify the quinazoline core, for instance, by attaching a pyrimidine (B1678525) ring at the C-6 position, thereby creating novel heterocyclic frameworks with enhanced pharmacological profiles. rroij.com The goal of these library synthesis efforts is to systematically explore how different substituents on the quinazoline ring influence its biological activity, leading to the identification of potent lead compounds. rroij.com
Rational design involves the targeted modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. The 6-bromoquinazoline scaffold is particularly amenable to this approach. The bromine atom at the 6-position is known to enhance the anticancer effects of quinazoline derivatives, making it a key feature in the design of new therapeutic agents. nih.gov
For example, researchers have designed and synthesized new series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives as potential anticancer agents. nih.gov This design was based on the structure of FDA-approved anticancer drugs like Gefitinib and Erlotinib, which also feature a quinazoline core. nih.gov The design process includes incorporating specific moieties, such as a thio-benzyl group at the C-2 position and a phenyl group at the C-3 position, to improve interactions with biological targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov
In another study, extensive modifications at the 6- and 7-positions of the quinazoline scaffold were investigated to tune the potency and selectivity of inhibitors for Receptor-Interacting Protein Kinases 2 and 3 (RIPK2 and RIPK3), which are key targets for inflammatory diseases. nih.gov This research demonstrated that strategic substitution at these positions could lead to compounds with outstanding specificity profiles. nih.gov This highlights the power of rational design to create derivatives with finely tuned reactivity and target engagement.
| Derivative Class | Design Strategy | Target | Reference |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-ones | Incorporate thio-benzyl and phenyl moieties to mimic known EGFR inhibitors. | EGFR for anticancer activity | nih.gov |
| 6,7-substituted quinazolines | Extensive modifications at C-6 and C-7 positions to explore structure-activity relationships. | RIPK2/3 kinases for anti-inflammatory activity | nih.gov |
| 4,6-disubstituted quinazolines | Insertion of a pyrimidine ring at C-6 and piperazine/morpholine at C-4. | Pathogenic bacteria for antibacterial activity | rroij.com |
Methodology Development in Organic Synthesis
The synthesis of quinazoline derivatives has been a subject of intense research, leading to the development of novel and more efficient synthetic methodologies. These advancements often focus on improving sustainability and employing modern catalytic systems.
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of quinazoline synthesis, this has led to the development of more environmentally benign protocols. For instance, aerobic oxidative procedures that use simple alkyl azides for N-heterocycle synthesis offer high atom efficiency, producing only nitrogen and water as byproducts. nih.gov Another approach involves visible light-assisted photo-redox oxidative annulation, which can proceed with low catalyst loading (e.g., 1 mol%) and avoids the need for metal catalysts, representing a greener alternative to traditional methods. nih.gov These methods not only provide access to functionalized quinazolines but do so in a more sustainable manner. nih.govnih.gov
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems has significantly impacted the synthesis of quinazolines. Transition-metal catalysis, in particular, has emerged as a powerful tool. nih.gov Palladium-catalyzed reactions, for example, are used to form C-C bonds, enabling the connection of the quinazoline scaffold to other heterocyclic rings to create more complex molecules with potential biological activity. rroij.com
Researchers have also developed manganese(I)-catalyzed acceptorless dehydrogenative coupling strategies, which allow for the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohol and primary amides. nih.gov This method is notable for avoiding the use of stoichiometric oxidants. While many metal-catalyzed methods are effective, some can suffer from drawbacks such as the need for high catalyst loading or harsh reaction conditions. nih.gov Therefore, ongoing research focuses on developing more efficient and milder catalytic systems for quinazoline synthesis.
| Catalytic System | Reaction Type | Advantage | Reference |
| Palladium Catalyst | Cross-coupling | Forms new C-C bonds to link heterocyclic systems | rroij.com |
| Mn(I) Catalyst | Acceptorless Dehydrogenative Coupling | Avoids stoichiometric oxidants | nih.gov |
| Photo-redox Catalyst (metal-free) | Oxidative C-C bond formation | Low catalyst loading, avoids transition metals | nih.gov |
Role in Chemical Biology and Drug Discovery Efforts
The quinazoline scaffold is a cornerstone of modern drug discovery, forming the structural basis for numerous approved drugs. mdpi.comnih.gov Derivatives of 6-bromoquinazoline are actively investigated for their potential as therapeutic agents, particularly in oncology.
The quinazoline core is present in several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, which are known inhibitors of EGFR. nih.gov The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to improve anticancer efficacy. nih.gov This has spurred the development of numerous 6-bromoquinazoline derivatives as potential cytotoxic agents. nih.govscispace.com For example, a synthesized series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives showed potent antiproliferative activity against cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer), with some compounds exhibiting greater potency than the reference drug Erlotinib. nih.gov
Beyond cancer, the versatility of the quinazoline scaffold allows for its application in other therapeutic areas. As mentioned, derivatives have been designed as specific inhibitors of RIPK2 and RIPK3 kinases for treating inflammatory conditions. nih.gov The ability to systematically modify the quinazoline structure allows researchers in chemical biology to create molecular probes to study enzyme function and signaling pathways, further cementing the importance of this scaffold in drug discovery efforts. nih.govnih.gov
Exploration as Intermediates for Bioactive Compounds
The 6-bromoquinazoline framework is a well-established pharmacophore, particularly in oncology. Ammonium (B1175870) 6-bromoquinazoline-4-carboxylate acts as a crucial starting material for the synthesis of a diverse array of derivatives with potent biological activities. mdpi.com The presence of the bromine atom at the 6-position is particularly significant, as halogen substituents can modulate the electronic properties and binding affinities of the molecule to biological targets. nih.gov
Research has demonstrated that derivatives synthesized from 6-bromoquinazoline precursors exhibit significant cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, a series of 6-bromoquinazoline derivatives showed promising activity in reducing the viability of MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with some compounds demonstrating potency greater than the established chemotherapy drug cisplatin. nih.govresearchgate.net These studies often involve modifying the core structure by introducing different functional groups at various positions on the quinazoline ring to establish structure-activity relationships (SAR). nih.gov One study successfully synthesized a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives which, after further reaction with alkyl halides, yielded compounds with potent antiproliferative activity. nih.gov The most effective of these, compound 8a, which features an aliphatic linker, showed IC₅₀ values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cell lines, respectively. nih.gov
The primary mechanism of action for many of these bioactive derivatives is the inhibition of key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Several FDA-approved anticancer drugs, including Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors, highlighting the therapeutic importance of this scaffold. nih.gov
| Compound Series | Target Cell Lines | Reported Activity (IC₅₀) | Plausible Mechanism | Reference |
|---|---|---|---|---|
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives (e.g., 8a) | MCF-7, SW480 | 15.85 µM (MCF-7), 17.85 µM (SW480) | EGFR Inhibition | nih.gov |
| 6-bromoquinazoline derivatives (e.g., 5b) | MCF-7, SW480 | 0.53–1.95 µM | EGFR Inhibition, Apoptosis Induction | nih.govresearchgate.net |
| 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides | Various Bacteria | Anti-bacterial activity | Not specified | scispace.com |
Potential for Splicing Modulation
RNA splicing is an essential process in eukaryotic gene expression, and its dysregulation is implicated in numerous diseases, including cancer. rsc.org The development of small molecules that can modulate or correct abnormal RNA splicing is a burgeoning area of therapeutic research. mdpi.com While direct studies on Ammonium 6-bromoquinazoline-4-carboxylate as a splicing modulator are not yet prevalent, the quinazoline scaffold itself has been identified as a promising starting point for this application.
Recent high-throughput screening efforts have discovered novel quinazoline derivatives that inhibit the splicing of fungal group II introns, demonstrating potent and specific antifungal activity. nih.govnih.govacs.org These findings are significant as they validate that RNA tertiary structures are druggable targets and that quinazoline-based molecules can achieve functional RNA target engagement. nih.govacs.org Given that quinazolines have been shown to bind to other RNA molecules, such as the influenza A virus RNA promoter, there is a strong rationale for exploring derivatives of this compound for their potential to interact with and modulate the function of RNA structures involved in human disease. acs.org This represents a promising, albeit underexplored, future direction for this class of compounds.
Development of Prodrugs or Targeted Delivery Systems (e.g., through derivatization)
A significant challenge in cancer therapy is the lack of selectivity of cytotoxic agents, which leads to damage to healthy cells and systemic toxicity. nih.gov Prodrug design is a widely used strategy to overcome these limitations. Prodrugs are inactive forms of a drug that are converted into the active therapeutic agent in vivo, ideally at the target site. The carboxylic acid group of 6-bromoquinazoline-4-carboxylate is an ideal handle for derivatization to create prodrugs.
By converting the carboxylic acid into an ester or an amide, the physicochemical properties of the parent molecule, such as lipophilicity and water solubility, can be fine-tuned to improve its pharmacokinetic profile. nih.gov For example, esterification can mask the polar carboxyl group, potentially enhancing the molecule's ability to cross cell membranes. Once inside the body, endogenous enzymes like esterases can cleave the ester group, releasing the active carboxylic acid-containing drug. This strategy has been successfully applied to numerous drugs to enhance bioavailability and duration of action.
Furthermore, the prodrug approach can be combined with targeted delivery strategies. The quinazoline derivative could be linked to a targeting moiety, such as a ligand for a receptor that is overexpressed on cancer cells. This conjugate would remain inactive until it reaches the tumor environment, where specific conditions (e.g., hypoxia, presence of certain enzymes) could trigger the release of the active drug, thereby increasing efficacy and minimizing off-target effects. The development of such stimuli-responsive small molecule prodrugs is a key focus in modern cancer therapy research.
Future Prospects and Challenges
While the potential of this compound is clear, several challenges must be addressed to fully realize its therapeutic utility. Future research will likely focus on overcoming synthetic hurdles, diversifying its chemical applications, and leveraging computational tools to accelerate the drug discovery process.
Expanding the Scope of Derivatization Reactions
The versatility of the 6-bromoquinazoline-4-carboxylate scaffold lies in its multiple reactive sites. The carboxylic acid at position 4 is readily converted into esters and amides, allowing for the creation of prodrugs or the attachment of various side chains. dergipark.org.tr The bromine atom at position 6 can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of aryl, alkyl, or acetylenic groups. Additionally, other positions on the quinazoline ring can be functionalized to build a comprehensive library of analogues for SAR studies. Expanding the repertoire of known derivatization reactions is crucial for exploring the full chemical space around this scaffold and for optimizing properties like potency, selectivity, and metabolic stability.
| Position on Ring | Functional Group | Reaction Type | Potential Reagents | Purpose |
|---|---|---|---|---|
| 4 | Carboxylic Acid | Esterification | Alcohols (with acid catalyst) | Prodrug synthesis, modify solubility |
| 4 | Carboxylic Acid | Amidation | Amines (after conversion to acid chloride) | Introduce new functional groups, SAR studies |
| 6 | Bromine | Suzuki Coupling | Boronic acids (with Pd catalyst) | Introduce aryl or heteroaryl groups |
| 6 | Bromine | Sonogashira Coupling | Terminal alkynes (with Pd/Cu catalyst) | Introduce alkynyl moieties |
| 2 | Varies (e.g., Thiol) | Alkylation | Alkyl or benzyl (B1604629) halides | Introduce diverse side chains for SAR |
Integration of Computational and Experimental Studies
The synergy between computational modeling and experimental synthesis is revolutionizing drug design. researchgate.net For quinazoline derivatives, computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are invaluable. nih.govnih.gov These methods allow researchers to predict how different derivatives will bind to their target proteins, such as the EGFR kinase domain, before they are synthesized. nih.govnih.govnih.gov
This in silico approach helps to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. researchgate.net For example, docking studies can reveal key interactions between a quinazoline derivative and the amino acid residues in the active site of a target enzyme, providing insights for structural modifications that could enhance binding affinity. nih.govnih.gov The experimental data obtained from synthesizing and testing these compounds can then be used to refine the computational models, creating a powerful feedback loop that accelerates the development of more potent and selective therapeutic agents. researchgate.netnih.gov
Q & A
Q. What are the established synthetic methodologies for Ammonium 6-bromoquinazoline-4-carboxylate, and what key reaction parameters must be controlled?
Answer: Synthesis typically involves halogenation and carboxylation steps. A microwave-assisted approach, analogous to methods for 4-aminoquinazoline derivatives, can be adapted. For example, ammonium formate under microwave irradiation facilitates efficient amination and carboxylation . Key parameters include:
- Temperature control : To prevent decomposition of the brominated intermediate.
- Reagent stoichiometry : Precise molar ratios of brominating agents (e.g., NBS or Br₂) to avoid over-substitution.
- Reaction time : Extended times may lead to side products like dehalogenation or ring-opening.
A two-step process is recommended: (1) bromination at the 6-position using a bromine source in anhydrous DMF, followed by (2) carboxylation with ammonium carbonate under reflux.
Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
Answer:
- 1H/13C-NMR spectroscopy : To confirm the quinazoline backbone and bromine/ammonium substituents. For example, aromatic protons in the quinazoline ring appear as distinct doublets (δ 7.5–8.5 ppm), while the ammonium counterion may show broad peaks .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 284.0 for C₉H₇BrN₂O₂).
- Elemental analysis : Matches calculated vs. observed C, H, N, and Br percentages (deviation <0.3%).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% by area) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?
Answer: Discrepancies often arise from solvent effects, pH, or impurities. To resolve these:
- Standardize conditions : Use deuterated DMSO or CDCl₃ for NMR, and report pH for aqueous samples.
- Comparative analysis : Cross-reference with structurally similar compounds. For instance, brominated quinazolines exhibit predictable deshielding of adjacent protons (e.g., H-5 in the quinazoline ring shifts upfield by ~0.3 ppm due to bromine’s electron-withdrawing effect) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns ambiguous peaks.
Q. What strategies optimize the regioselective introduction of bromine at the 6-position of the quinazoline ring during synthesis?
Answer: Regioselectivity is influenced by:
- Directing groups : The 4-carboxylate group directs electrophilic bromination to the 6-position via resonance stabilization.
- Catalysts : FeBr₃ or AlBr₃ enhances selectivity by polarizing Br₂ .
- Solvent effects : Non-polar solvents (e.g., CCl₄) favor mono-bromination.
For challenging cases, computational modeling (DFT) predicts reactive sites by analyzing electron density maps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
